tert-Butyl n-(1-ethylazetidin-3-yl)carbamate
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Overview
Description
tert-Butyl n-(1-ethylazetidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound features a tert-butyl group, which is known for its bulky nature, providing steric hindrance that can influence the reactivity of the molecule .
Preparation Methods
The synthesis of tert-Butyl n-(1-ethylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often employ similar routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl n-(1-ethylazetidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove the tert-butyl group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the presence of the carbamate group can influence the reactivity of adjacent functional groups.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl n-(1-ethylazetidin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl n-(1-ethylazetidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis . The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar compounds to tert-Butyl n-(1-ethylazetidin-3-yl)carbamate include:
tert-Butyl n-(1-thietan-3-yl)azetidin-3-yl)carbamate: This compound also features a tert-butyl group and is used for similar protecting purposes.
tert-Butyl n-(1-azetidin-3-yl)ethyl)carbamate: Another similar compound used in organic synthesis for protecting amine groups.
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and ease of removal, making it highly useful in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(1-ethylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-12-6-8(7-12)11-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBSGTCLKKLQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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